

# Application Notes and Protocols: MK-3402 (Relebactam) in Combination with Imipenem

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-3402

Cat. No.: B15563756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**MK-3402**, also known as relebactam, is a diazabicyclooctane non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. It is specifically designed to be used in combination with the carbapenem antibiotic imipenem. The primary function of relebactam is to inhibit certain bacterial  $\beta$ -lactamase enzymes, particularly Ambler Class A (such as *Klebsiella pneumoniae* carbapenemase, KPC) and Class C (such as AmpC) enzymes. These enzymes are a major mechanism of resistance in Gram-negative bacteria, as they hydrolyze and inactivate  $\beta$ -lactam antibiotics like imipenem. By inhibiting these enzymes, relebactam restores the *in vitro* activity of imipenem against many resistant strains of bacteria, including *Pseudomonas aeruginosa* and *Enterobacteriaceae*.<sup>[1][2]</sup> This document provides detailed application notes and protocols for researchers studying the synergistic effects of **MK-3402** (relebactam) and imipenem.

## Data Presentation

### In Vitro Efficacy of Imipenem/Relebactam

The addition of relebactam significantly lowers the Minimum Inhibitory Concentration (MIC) of imipenem against many resistant bacterial strains.

| Bacterial Species                  | Imipenem MIC alone (µg/mL) | Imipenem/Relebactam MIC (µg/mL) | Fold Reduction in MIC | Reference |
|------------------------------------|----------------------------|---------------------------------|-----------------------|-----------|
| P. aeruginosa (imipenem-resistant) | ≥32                        | 0.25 to >32                     | Up to 64-fold         | [3]       |
| K. pneumoniae (KPC-producing)      | 16 to >16                  | 0.25 to 1                       | >16-fold              | [4]       |
| Enterobacter spp. (KPC-producing)  | 0.5 to >16                 | 0.12 to 2                       | Variable              | [4]       |
| E. coli (ESBL-producing)           | 0.25 to 0.5                | 0.25                            | No significant change | [4]       |

Note: Relebactam concentration is typically fixed at 4 µg/mL in these assays.

## Pharmacokinetic Parameters of Imipenem and Relebactam

| Parameter                                      | Imipenem                | Relebactam              | Reference |
|------------------------------------------------|-------------------------|-------------------------|-----------|
| Plasma Half-life (t <sub>1/2</sub> )           | ~1 hour                 | ~1.2 - 1.8 hours        | [5][6]    |
| Protein Binding                                | ~20%                    | ~22%                    | [2]       |
| Primary Route of Elimination                   | Renal                   | Renal                   | [6]       |
| Penetration into Epithelial Lining Fluid (ELF) | ~55% of plasma exposure | ~54% of plasma exposure | [5]       |

## Signaling Pathways and Mechanisms of Action Mechanism of Action of Imipenem and Relebactam

Imipenem, a carbapenem antibiotic, inhibits the synthesis of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[7][8] This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[7]

Relebactam is a  $\beta$ -lactamase inhibitor that protects imipenem from degradation by certain bacterial  $\beta$ -lactamases. It covalently acylates the serine residue in the active site of these enzymes, rendering them inactive.[9] This allows imipenem to reach its PBP targets and exert its bactericidal effect.



[Click to download full resolution via product page](#)

Caption: Mechanism of Imipenem and Relebactam.

## Experimental Protocols

### In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay

This protocol is used to determine the synergistic activity of imipenem and relebactam against a bacterial isolate.

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Imipenem and Relebactam stock solutions
- Bacterial inoculum (adjusted to 0.5 McFarland standard)

- Incubator (35°C)
- Microplate reader (optional)

**Procedure:**

- Prepare Antibiotic Dilutions:
  - Prepare serial twofold dilutions of imipenem in CAMHB along the y-axis of the microtiter plate.
  - Prepare serial twofold dilutions of relebactam in CAMHB along the x-axis of the plate.
- Inoculate the Plate:
  - Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
  - Add the bacterial inoculum to each well of the microtiter plate.
- Incubation:
  - Incubate the plate at 35°C for 18-24 hours.
- Determine MICs:
  - The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration (FIC) Index:
  - $FIC \text{ of Imipenem} = (\text{MIC of Imipenem in combination}) / (\text{MIC of Imipenem alone})$
  - $FIC \text{ of Relebactam} = (\text{MIC of Relebactam in combination}) / (\text{MIC of Relebactam alone})$
  - $FIC \text{ Index (FICI)} = FIC \text{ of Imipenem} + FIC \text{ of Relebactam}$
- Interpret the Results:

- Synergy: FICI  $\leq 0.5$
- Indifference:  $0.5 < \text{FICI} \leq 4$
- Antagonism:  $\text{FICI} > 4$



[Click to download full resolution via product page](#)

Caption: Checkerboard Assay Workflow.

# In Vivo Efficacy Testing: Murine Neutropenic Thigh Infection Model

This model is used to evaluate the in vivo efficacy of the imipenem/relebactam combination in a localized soft-tissue infection.

## Materials:

- Female ICR or BALB/c mice (6-8 weeks old)
- Cyclophosphamide for inducing neutropenia
- Bacterial culture (*P. aeruginosa* or *K. pneumoniae*)
- Imipenem and Relebactam for injection
- Sterile saline
- Tissue homogenizer

## Procedure:

- Induce Neutropenia:
  - Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
- Infection:
  - Prepare a logarithmic-phase bacterial culture.
  - Inject 0.1 mL of the bacterial suspension (e.g.,  $10^6$  -  $10^7$  CFU/mL) intramuscularly into the thigh of each mouse.
- Treatment:
  - Initiate treatment 2 hours post-infection.

- Administer imipenem, relebactam, the combination, or vehicle control subcutaneously or intravenously at predetermined doses and intervals.
- Endpoint Analysis:
  - At 24 hours post-infection, euthanize the mice.
  - Aseptically remove the thigh muscle and homogenize it in sterile saline.
  - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
- Data Analysis:
  - Calculate the log<sub>10</sub> reduction in CFU/thigh compared to the vehicle control group.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2.  $\beta$ -Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. 4.5. Broth Microdilution Checkerboard Method [bio-protocol.org]
- 5. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Application Notes and Protocols: MK-3402 (Relebactam) in Combination with Imipenem]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563756#using-mk-3402-in-combination-with-imipenem]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)